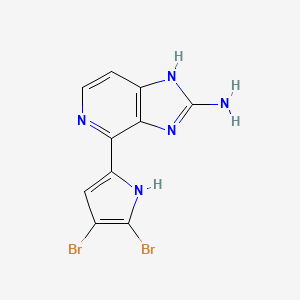

Ageladine A

Description

This compound is a natural product found in Agelas nakamurai with data available.

Structure

3D Structure

Properties

IUPAC Name |

4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N5/c11-4-3-6(15-9(4)12)7-8-5(1-2-14-7)16-10(13)17-8/h1-3,15H,(H3,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKGJAQGTQLMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NC(=N2)N)C3=CC(=C(N3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643020-13-7 | |

| Record name | Ageladine A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of Ageladine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageladine A is a bromopyrrole alkaloid first isolated from the marine sponge Agelas nakamurai.[1][2] It has garnered significant interest within the scientific community due to its potent biological activities, primarily as an inhibitor of matrix metalloproteinases (MMPs) and its associated antiangiogenic effects.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism: Inhibition of Matrix Metalloproteinases

The principal mechanism of action of this compound is the inhibition of a class of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs).[1][3] These enzymes are crucial for the degradation of extracellular matrix (ECM) components, a process integral to both normal physiological functions and pathological conditions such as tumor invasion, metastasis, and angiogenesis.

This compound has been demonstrated to inhibit a range of MMPs with varying potencies. A key distinguishing feature of its inhibitory activity is that, unlike many traditional MMP inhibitors, this compound does not function by chelating the catalytic Zn²⁺ ion within the enzyme's active site. This suggests a novel inhibitory mechanism that warrants further investigation for the development of more selective MMP inhibitors.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against various MMPs has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Matrix Metalloproteinase (MMP) | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| MMP-1 (Collagenase-1) | 1.2 | ~3.36 |

| MMP-2 (Gelatinase-A) | 2.0 | ~5.60 |

| MMP-8 (Collagenase-2) | 0.39 | ~1.09 |

| MMP-9 (Gelatinase-B) | 0.79 | ~2.21 |

| MMP-12 (Macrophage elastase) | 0.33 | ~0.92 |

| MMP-13 (Collagenase-3) | 0.47 | ~1.32 |

Note: The molecular weight of this compound (C₁₀H₇Br₂N₅) is approximately 357.00 g/mol .[1] The µM concentrations are calculated based on this molecular weight.

Experimental Protocols

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol outlines a typical fluorometric assay used to determine the inhibitory activity of this compound against a specific MMP.

Objective: To quantify the IC₅₀ value of this compound for a target MMP.

Principle: The assay utilizes a synthetic peptide substrate that is internally quenched. Upon cleavage by the active MMP, a fluorophore is released, resulting in a measurable increase in fluorescence. The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage and thus decrease the fluorescent signal.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., Tris-HCl, CaCl₂, NaCl, Brij-35, pH 7.5)

-

This compound stock solution (in DMSO)

-

Known MMP inhibitor as a positive control (e.g., NNGH)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the MMP enzyme in assay buffer.

-

Prepare a working solution of the fluorogenic substrate in assay buffer.

-

Prepare a series of dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to designated wells:

-

Blank: Assay buffer and substrate.

-

Enzyme Control (No Inhibitor): Assay buffer, MMP enzyme, and substrate.

-

Test Compound (this compound): Diluted this compound, MMP enzyme, and substrate.

-

Positive Control: Known MMP inhibitor, MMP enzyme, and substrate.

-

-

Add the assay buffer and inhibitor/vehicle to the wells first.

-

Add the MMP enzyme to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will be specific to the fluorophore used (e.g., Ex/Em = 325/393 nm for Mca).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the reaction rates to the enzyme control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Endothelial Cell Migration (Transwell) Assay

This protocol describes a method to assess the anti-angiogenic potential of this compound by measuring its effect on endothelial cell migration.

Objective: To determine if this compound inhibits the migration of endothelial cells in vitro.

Principle: The assay uses a Boyden chamber, which consists of two compartments separated by a porous membrane. Endothelial cells are seeded in the upper compartment, and a chemoattractant is placed in the lower compartment. The ability of this compound to inhibit the migration of cells through the pores towards the chemoattractant is quantified.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or bovine aortic endothelial (BAE) cells.

-

Endothelial cell growth medium (EGM)

-

Endothelial cell basal medium (EBM) with reduced serum (e.g., 0.5% FBS)

-

Chemoattractant (e.g., VEGF, bFGF, or 10% FBS)

-

This compound stock solution (in DMSO)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Cotton swabs

Procedure:

-

Cell Preparation:

-

Culture endothelial cells to ~80-90% confluency.

-

Starve the cells for 4-6 hours in EBM with reduced serum prior to the assay.

-

Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in EBM with reduced serum.

-

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Prepare a cell suspension containing the desired concentration of this compound or vehicle control (DMSO).

-

Seed the cell suspension into the upper chamber of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours, allowing the cells to migrate through the membrane.

-

-

Cell Fixation and Staining:

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., 4% paraformaldehyde or cold methanol).

-

Stain the fixed cells with a staining solution (e.g., 0.1% Crystal Violet for 20 minutes).

-

-

Quantification:

-

Thoroughly wash the inserts to remove excess stain.

-

Allow the inserts to air dry.

-

Visualize and count the stained, migrated cells on the underside of the membrane using a microscope. Capture images from several random fields of view for each membrane.

-

Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance measured with a plate reader.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field for each condition.

-

Express the results as a percentage of migration relative to the vehicle control.

-

Signaling Pathways and Visualizations

Inhibition of MMP-Mediated Angiogenesis and Metastasis

This compound's inhibition of MMPs directly impacts key pathological processes like tumor angiogenesis and metastasis. MMPs, particularly MMP-2 and MMP-9, degrade the basement membrane and extracellular matrix, which is a critical step for endothelial cell migration during the formation of new blood vessels (angiogenesis) and for cancer cells to invade surrounding tissues and enter circulation (metastasis). By inhibiting these MMPs, this compound blocks these processes.

Caption: this compound inhibits MMPs, blocking ECM degradation and subsequent angiogenesis and metastasis.

Potential STAT3 Signaling Inhibition by this compound Analogs

Recent studies on a derivative of this compound have revealed an additional potential mechanism of action: the inhibition of the STAT3 signaling pathway. While this has not been confirmed for this compound itself, it presents a plausible secondary or alternative mechanism. In this pathway, STAT3 (Signal Transducer and Activator of Transcription 3) is activated through phosphorylation, typically by Janus kinases (JAKs). Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis. The this compound derivative was found to bind to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation.

Caption: this compound derivatives may inhibit the STAT3 pathway by preventing phosphorylation.

Experimental Workflow: MMP Inhibition Assay

The following diagram illustrates the logical flow of the MMP inhibition screening assay.

Caption: Workflow for determining the IC₅₀ of this compound in an MMP inhibition assay.

Conclusion

This compound presents a compelling profile as a bioactive marine natural product. Its primary mechanism of action is the inhibition of multiple matrix metalloproteinases through a non-zinc-chelating mechanism, which in turn confers its anti-angiogenic and anti-metastatic potential. The possibility of additional mechanisms, such as the inhibition of the STAT3 pathway by its analogs, opens new avenues for research and drug development. The experimental protocols and data provided in this guide serve as a comprehensive resource for scientists investigating the therapeutic potential of this compound and related compounds.

References

Ageladine A: A Technical Guide to its Natural Source and Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ageladine A is a marine-derived bromopyrrole alkaloid that has garnered significant attention within the scientific community due to its potent biological activities, including the inhibition of matrix metalloproteinases (MMPs) and antiangiogenic effects. First isolated from the marine sponge Agelas nakamurai, this fluorescent molecule presents a unique chemical architecture and a proposed biosynthetic origin from fundamental amino acid precursors. This technical guide provides a comprehensive overview of the natural sources of this compound, its proposed biosynthetic pathway, and detailed experimental context for its study. Quantitative data on its biological activity are presented for comparative analysis, and key processes are visualized to facilitate a deeper understanding of this promising natural product.

Natural Sources

This compound is a secondary metabolite produced by marine sponges of the genus Agelas. The primary and most cited source of this compound is the marine sponge Agelas nakamurai.[1][2] It has also been isolated from the sponge Agelas wiedenmayeri.[2] These sponges are found in various marine environments, and the production of this compound is likely a component of their chemical defense mechanisms.

Proposed Biosynthetic Pathway

The biosynthetic pathway of this compound has been proposed by Fusetani et al. and is believed to originate from two common amino acids: proline and histidine.[1] While the specific enzymes catalyzing these transformations in Agelas nakamurai have not yet been elucidated, the proposed pathway provides a chemically plausible route to the final natural product.

The proposed pathway can be summarized in the following key steps:

-

Formation of the Pyrrole Moiety: Proline is hypothesized to be the precursor for the 4,5-dibromo-1H-pyrrole-2-carbaldehyde component of this compound. This transformation would involve bromination and oxidation of the proline ring.

-

Formation of the Imidazole Moiety: Histidine is suggested as the precursor for the 2-amino-1H-imidazo[4,5-c]pyridine core. This would involve decarboxylation of histidine to histamine.

-

Condensation and Cyclization: The 4,5-dibromo-1H-pyrrole-2-carbaldehyde and a histamine-derived intermediate are proposed to condense to form an N-vinyl imine.

-

Electrocyclization and Aromatization: This intermediate is then thought to undergo an intramolecular 6π-azaelectrocyclization, followed by dehydrogenation to yield the final aromatic structure of this compound.

dot digraph "this compound Biosynthetic Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

Proline [label="Proline", fillcolor="#F1F3F4", fontcolor="#202124"]; Histidine [label="Histidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrrole_aldehyde [label="4,5-dibromo-1H-pyrrole-\n2-carbaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Histamine [label="Histamine", fillcolor="#FBBC05", fontcolor="#202124"]; N_vinyl_imine [label="N-vinyl imine intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dihydropyridine [label="Dihydropyridine intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ageladine_A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Proline -> Pyrrole_aldehyde [label="Multiple Steps\n(Bromination, Oxidation)"]; Histidine -> Histamine [label="Decarboxylation"]; Pyrrole_aldehyde -> N_vinyl_imine; Histamine -> N_vinyl_imine; N_vinyl_imine -> Dihydropyridine [label="Intramolecular\n6π-azaelectrocyclization"]; Dihydropyridine -> Ageladine_A [label="Dehydrogenation"]; } dot Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

This compound has been demonstrated to be a potent inhibitor of several matrix metalloproteinases (MMPs). The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against various MMPs.

| Matrix Metalloproteinase (MMP) | IC₅₀ (µg/mL) | IC₅₀ (µM)¹ |

| MMP-1 | 1.2 | ~3.36 |

| MMP-2 | 2.0 | ~5.60 |

| MMP-8 | 0.39 | ~1.09 |

| MMP-9 | 0.79 | ~2.21 |

| MMP-12 | 0.33 | ~0.92 |

| MMP-13 | 0.47 | ~1.31 |

¹ Molar concentrations are estimated based on a molecular weight of 357.00 g/mol for this compound.

Experimental Protocols

Isolation of this compound from Agelas nakamurai

The isolation of this compound from its natural source is achieved through a multi-step process involving extraction and bioassay-guided fractionation. While the detailed experimental parameters from the original isolation are not fully available, a general protocol can be outlined as follows.

Methodology:

-

Extraction: The sponge material (Agelas nakamurai) is typically frozen or lyophilized to preserve the chemical integrity of its metabolites. The dried sponge is then homogenized and extracted with a hydrophilic solvent system, such as a mixture of methanol (B129727) and water, to isolate the polar and semi-polar compounds.

-

Solvent Partitioning: The resulting crude extract is subjected to solvent partitioning to separate compounds based on their polarity. For a hydrophilic compound like this compound, a common partitioning scheme would involve separating the extract between n-butanol and water. The active compound is expected to partition into the n-butanol layer.

-

Bioassay-Guided Fractionation: At each stage of separation, the resulting fractions are tested for their ability to inhibit a target enzyme, in this case, a matrix metalloproteinase (e.g., MMP-2). This bioassay-guided approach allows researchers to focus on the fractions containing the active compound, thereby streamlining the isolation process.

-

Chromatographic Separation: The active fractions are then subjected to a series of chromatographic techniques to purify this compound. This typically involves:

-

Open Column Chromatography: Using stationary phases like octadecylsilane (B103800) (ODS) or Sephadex to achieve initial separation based on polarity and size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC, which offers high resolution and reproducibility. A C18 column with a gradient of water and acetonitrile (B52724) or methanol is a common choice for this final step.

-

-

Structure Elucidation: The structure of the purified this compound is confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry (MS).

Matrix Metalloproteinase (MMP) Inhibition Assay

The inhibitory activity of this compound against various MMPs is typically determined using a fluorometric assay.

Principle:

The assay utilizes a quenched fluorescent substrate that is specific for the MMP of interest. In its intact state, the fluorescence of the substrate is quenched. Upon cleavage by the active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The presence of an inhibitor, such as this compound, will prevent or reduce the cleavage of the substrate, leading to a lower fluorescence signal.

General Protocol:

-

Reagents and Materials:

-

Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, etc.)

-

Fluorogenic MMP substrate

-

Assay buffer (e.g., Tris-HCl with CaCl₂, NaCl, and a detergent like Brij-35)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate (black, for fluorescence measurements)

-

Fluorometric microplate reader

-

-

Procedure:

-

Activate the pro-MMP enzyme according to the manufacturer's instructions (often with APMA - 4-aminophenylmercuric acetate).

-

Prepare serial dilutions of this compound in the assay buffer.

-

To each well of the microplate, add the assay buffer, the this compound dilution (or vehicle control), and the activated MMP enzyme.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the uninhibited control.

-

The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound stands out as a marine natural product with significant therapeutic potential, particularly in the fields of oncology and inflammation due to its potent antiangiogenic and MMP inhibitory activities. Its natural origin in marine sponges of the genus Agelas and its proposed biosynthesis from simple amino acid building blocks highlight the intricate and unique metabolic capabilities of marine organisms. While the proposed biosynthetic pathway provides a valuable framework, further research is needed to identify and characterize the specific enzymes involved in its production. The experimental protocols outlined in this guide provide a foundation for researchers to isolate, study, and potentially develop this compound and its analogs as novel therapeutic agents. The continued exploration of such marine-derived compounds is crucial for the discovery of new and effective drugs.

References

The pH-Dependent Fluorescence of Ageladine A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Ageladine A, a marine-derived bromopyrrole alkaloid, has garnered significant attention within the scientific community for its unique pH-dependent fluorescence. This property, coupled with its membrane permeability, makes it a powerful tool for investigating cellular and subcellular pH dynamics, particularly in the context of acidic organelles. This technical guide provides an in-depth overview of the core fluorescence properties of this compound, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug development.

Core Fluorescence Properties

This compound exhibits a pronounced sensitivity to environmental pH, with its fluorescence intensity being highest in acidic conditions and lowest in alkaline environments. The most significant changes in fluorescence are observed in the physiologically relevant range of pH 6 to 7.[1][2] This characteristic makes it an excellent candidate for a fluorescent probe to study pH variations within living cells and tissues.[2][3]

The fluorescence emanates in the blue-green spectrum upon excitation with UV light.[2][3] The bromination of the pyrrole (B145914) ring is thought to enhance its membrane permeability, allowing for the effective staining of live cells and even entire transparent organisms.[2][3]

Quantitative Fluorescence Data

The following tables summarize the key quantitative parameters of this compound's fluorescence at various pH values as reported in the literature.

| Parameter | Value | pH Condition | Reference |

| Excitation Maximum | ~370 nm | Not specified | [2][3] |

| Emission Maximum | 415 nm | Not specified | [3] |

| Emission Range | 415 nm - >500 nm | Not specified | [4][5] |

| Highest Fluorescence | - | pH 3-4 | [1] |

| Lowest Fluorescence | - | pH 9 | [1] |

| Largest Fluorescence Change | - | pH 6-7 | [1][2] |

Table 1: Spectral Properties of this compound

| Parameter | Value | This compound Concentration | Reference |

| pKa (Half-maximal pH) | 6.26 | Not specified | [3] |

| pKa (ratiometric, 340/380 nm) | 6.78 | 20 µM | [3] |

| pKa (ratiometric, 340/380 nm) | 7.01 | 100 µM | [3] |

Table 2: Apparent pKa Values of this compound Determined by Fluorescence Titration

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound can be prepared by dissolving it in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mM. It is recommended to store the stock solution at -20°C and protect it from light.

In Vitro pH-Dependent Fluorescence Measurement

This protocol outlines the steps to characterize the fluorescence of this compound across a range of pH values using a fluorometer.

Materials:

-

This compound stock solution

-

A series of pH buffers (e.g., citrate-phosphate for acidic range, phosphate (B84403) for neutral range, and borate (B1201080) for alkaline range)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of buffer solutions with known pH values ranging from approximately 3 to 10.

-

Dilute the this compound stock solution into each buffer to a final concentration typically in the low micromolar range (e.g., 1-10 µM).

-

Incubate the solutions for a short period to allow for equilibration.

-

Measure the fluorescence emission spectrum for each sample by exciting at the maximum excitation wavelength (~370 nm). Record the emission intensity at the peak wavelength (~415 nm).

-

For ratiometric measurements, record the emission intensity at a fixed wavelength (e.g., >470 nm) while exciting at 340 nm and 380 nm.[3]

-

Plot the fluorescence intensity or the ratio of intensities (F340/F380) as a function of pH.

-

Determine the apparent pKa value by fitting the data to a sigmoidal dose-response curve.

Live Cell Staining and Intracellular pH Measurement

This compound can be used to visualize and quantify the pH of acidic organelles, such as lysosomes, in living cells.

Materials:

-

Cultured cells (e.g., PC12, hippocampal neurons)

-

This compound stock solution

-

Cell culture medium

-

Fluorescence microscope equipped with appropriate filters (e.g., a Fura-2 filter set)

-

Solutions for altering intracellular pH (e.g., NH4Cl for alkalinization, nigericin (B1684572)/high K+ for calibration)

Procedure:

-

Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes).

-

Prepare a loading solution by diluting the this compound stock solution in cell culture medium to a final concentration of 10-20 µM.

-

Remove the culture medium from the cells and replace it with the this compound loading solution.

-

Incubate the cells for 10-30 minutes at 37°C.

-

Wash the cells with fresh culture medium to remove excess dye.

-

Image the cells using a fluorescence microscope. For ratiometric imaging, acquire images using excitation wavelengths of 340 nm and 380 nm.

-

To induce changes in intracellular pH, perfuse the cells with solutions of different pH or with agents like NH4Cl (20 mM) to induce intracellular alkalinization.[3]

-

Record the changes in fluorescence intensity or the 340/380 nm ratio over time.

-

An in situ calibration can be performed using ionophores like nigericin in buffers of known pH to correlate fluorescence ratios to absolute pH values.

Visualizations

This compound Protonation and Fluorescence

The pH-dependent fluorescence of this compound is attributed to the protonation and deprotonation of its imidazole (B134444) and amino groups. At acidic pH, the protonated forms are predominant, leading to high fluorescence. As the pH increases, deprotonation occurs, resulting in a decrease in fluorescence.

Caption: Protonation states of this compound and their relation to fluorescence.

Experimental Workflow for pH-Dependent Fluorescence Measurement

The following diagram illustrates the general workflow for determining the pH sensitivity of this compound's fluorescence.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a pyrrole-imidazole alkaloid from marine sponges, is a pH sensitive membrane permeable dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. The Alkaloid this compound, Originally Isolated from Marine Sponges, Used for pH-Sensitive Imaging of Transparent Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Ageladine A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageladine A is a marine alkaloid first isolated from the sponge Agelas nakamurai.[1][2] It belongs to the bromopyrrole alkaloid family and has garnered significant attention within the scientific community due to its potent biological activities, including matrix metalloproteinase (MMP) inhibition and antiangiogenic effects.[2][3] The unique chemical structure of this compound, a 4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine, underpins its therapeutic potential and makes it a compelling target for synthetic chemists and drug developers.[2][4] This in-depth technical guide provides a comprehensive overview of the structure elucidation of this compound, presenting its detailed spectroscopic data and the experimental protocols employed in its characterization.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other spectrometric methods. The initial report by Fusetani and coworkers in 2003 laid the foundation for our understanding of this molecule.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural assignment.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.05 | d | 5.5 |

| H-7 | 7.20 | d | 5.5 |

| H-3' | 6.95 | s | |

| NH₂ | 6.50 | br s | |

| NH-1' | 12.0 | br s | |

| NH-1/3 | 11.5 | br s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) |

| C-2 | 151.0 |

| C-4 | 141.0 |

| C-6 | 120.5 |

| C-7 | 108.0 |

| C-7a | 145.0 |

| C-2' | 125.0 |

| C-3' | 111.0 |

| C-4' | 97.0 |

| C-5' | 104.0 |

| C-5a | 128.0 |

Table 3: HMBC Correlations for this compound

| Proton | Correlated Carbons |

| H-6 (δ 8.05) | C-4, C-7a |

| H-7 (δ 7.20) | C-5a |

| H-3' (δ 6.95) | C-2', C-4', C-5' |

Table 4: Other Spectroscopic Data for this compound

| Technique | Result |

| FABMS (Fast Atom Bombardment Mass Spectrometry) | m/z 358, 360, 362 (M+H)⁺ in a 1:2:1 ratio, consistent with the presence of two bromine atoms. |

| UV (Methanol) | λₘₐₓ 280 nm (ε 12000), 330 nm (ε 8000) |

| IR (KBr) | νₘₐₓ 3400-3100, 1640, 1580 cm⁻¹ |

Experimental Protocols

The isolation and purification of this compound from its natural source, the marine sponge Agelas nakamurai, is a critical first step in its study. The following is a detailed methodology based on the original work.

Isolation of this compound

-

Extraction: The freeze-dried sponge material is extracted exhaustively with methanol (B129727) (MeOH). The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated MeOH extract is partitioned between ethyl acetate (B1210297) (EtOAc) and water (H₂O). The aqueous layer, containing the more polar compounds including this compound, is retained.

-

Column Chromatography: The aqueous extract is subjected to column chromatography on silica (B1680970) gel, eluting with a stepwise gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH).

-

Further Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC) and bioassay (e.g., MMP inhibition assay), are pooled and further purified by reversed-phase High-Performance Liquid Chromatography (HPLC) using a gradient of acetonitrile (B52724) (MeCN) in water with 0.1% trifluoroacetic acid (TFA) to yield pure this compound.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes and relationships in the study of this compound.

Caption: Experimental workflow for the isolation and structure elucidation of this compound.

Signaling Pathways

While the precise signaling pathways through which this compound exerts its antiangiogenic effects are still under investigation, its inhibition of matrix metalloproteinases is a key mechanism. MMPs are a family of zinc-dependent endopeptidases that degrade extracellular matrix components, a process essential for tumor invasion, metastasis, and angiogenesis. By inhibiting MMPs, this compound can disrupt these pathological processes.

Caption: Simplified signaling pathway illustrating the inhibitory effect of this compound on MMPs.

Conclusion

The structural elucidation of this compound has been a pivotal achievement in marine natural product chemistry. The detailed spectroscopic data and established experimental protocols provide a solid foundation for further research into its synthesis, derivatization, and therapeutic applications. For researchers and professionals in drug development, this compound represents a promising lead compound with a unique mechanism of action, warranting continued investigation to unlock its full clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: an antiangiogenic matrixmetalloproteinase inhibitor from the marine sponge Agelas nakamurai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Bromopyrrole Alkaloid from the Marine Sponge Agelas nakamurai | MDPI [mdpi.com]

- 4. This compound | C10H7Br2N5 | CID 10089677 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ageladine A as an anti-angiogenic agent

An In-depth Technical Guide on Ageladine A as an Anti-Angiogenic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The inhibition of angiogenesis has emerged as a key therapeutic strategy in oncology. This compound, a fluorescent bromopyrrole alkaloid originally isolated from the marine sponge Agelas nakamurai, has been identified as a potent anti-angiogenic agent.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing quantitative data from key experimental assays, and providing detailed experimental protocols for its evaluation. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its function and assessment.

Introduction

This compound is a pyrrole-imidazole alkaloid first reported in 2003.[1][3] It was discovered during a bioassay-guided fractionation effort to identify inhibitors of matrix metalloproteinases (MMPs) from marine organisms.[1] Its unique structure and biological activity profile, particularly its anti-angiogenic properties, have made it a subject of significant interest for total synthesis and medicinal chemistry studies.[1][2][4][5] This document serves as a technical resource for researchers investigating this compound and similar compounds for anti-angiogenic drug discovery.

Mechanism of Action

The anti-angiogenic activity of this compound is multifaceted and has been attributed to the inhibition of multiple key processes involved in neovascularization.

Inhibition of Matrix Metalloproteinases (MMPs)

Initial studies identified this compound as an inhibitor of several MMPs, which are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] ECM degradation is a prerequisite for endothelial cell migration and invasion, foundational steps in angiogenesis.[1] this compound has been shown to inhibit MMP-1, -2, -8, -9, -12, and -13.[6] Interestingly, kinetic studies suggest that its inhibitory mechanism differs from many common MMP inhibitors, as it does not appear to function by chelating the catalytic Zn2+ ion.[1]

Inhibition of Kinase Signaling

More recent investigations have revealed that the anti-angiogenic effects of this compound may be more closely linked to kinase inhibition rather than its activity against MMPs.[1] A screening of this compound against a panel of 402 kinases showed selective inhibitory activity against DYRK1A, DYRK2, TYRK2 (JH2 domain), and YSK4.[1] These kinases are involved in various cellular processes, and their inhibition can interfere with the signaling cascades that drive endothelial cell proliferation and migration, such as the Vascular Endothelial Growth Factor (VEGF) pathway.

The diagram above illustrates the dual inhibitory action of this compound. It targets both MMPs and specific kinases, disrupting key cellular processes—ECM degradation and pro-angiogenic signaling—which in turn inhibits endothelial cell migration, invasion, and proliferation, ultimately blocking angiogenesis.

Quantitative Data on Anti-Angiogenic Activity

The bioactivity of this compound has been quantified in several key assays. The data presented below is compiled from published literature.

Table 1: Inhibition of Matrix Metalloproteinases (MMPs) by this compound

| Target MMP | IC50 (μg/mL) | IC50 (μM) | Reference |

| MMP-1 | 1.2 | ~3.4 | [6] |

| MMP-2 | 2.0 | ~5.6 | [1][6] |

| MMP-2 | - | 1.7 ± 0.2 | [7] |

| MMP-8 | 0.39 | ~1.1 | [6] |

| MMP-9 | 0.79 | ~2.2 | [6] |

| MMP-12 | 0.33 | ~0.9 | [6] |

| MMP-13 | 0.47 | ~1.3 | [6] |

| Note: Molar concentrations are estimated based on a molecular weight of 357.00 g/mol for this compound.[8] |

Table 2: In Vitro Cellular Assay Data for this compound

| Assay Type | Cell Line | Parameter Measured | Result | Concentration | Reference |

| Cell Migration | BAE | % Inhibition | 65.9% | 25 μg/mL | [1] |

| (BAE: Bovine Aortic Endothelial cells) |

Key Signaling Pathway: VEGF/VEGFR-2

The VEGF/VEGFR-2 signaling pathway is a primary regulator of angiogenesis.[9][10] VEGF-A binding to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates downstream signaling cascades, including the PLCγ-PKC-MAPK/ERK and PI3K/Akt pathways, which promote cell proliferation, migration, survival, and vascular permeability.[11] Kinase inhibitors, such as this compound, can disrupt this cascade, representing a potent mechanism for anti-angiogenic activity.

This diagram shows how VEGF binding to VEGFR-2 activates downstream pathways (PI3K/Akt and PLCγ/PKC/MAPK) to promote angiogenesis. A kinase inhibitor like this compound could potentially interfere at multiple points, such as at the receptor tyrosine kinase level or further downstream, to block these outcomes.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of anti-angiogenic compounds. The following sections provide protocols for key in vitro and in vivo assays relevant to the evaluation of this compound.

In Vitro Assay Workflow

A typical workflow for assessing a potential anti-angiogenic agent involves a series of in vitro assays that measure distinct steps of the angiogenic process.

Endothelial Cell Proliferation Assay (MTT Method)

This assay measures the metabolic activity of cells, which correlates with cell viability and proliferation.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 3,000-5,000 cells/well in complete endothelial growth medium (EGM-2).[12] Incubate for 24 hours at 37°C, 5% CO2.

-

Starvation: Replace the medium with a basal medium (e.g., M199) containing 0.5-1% FBS and incubate for 6-8 hours to synchronize the cells.

-

Treatment: Aspirate the starvation medium. Add 100 µL of basal medium containing various concentrations of this compound (e.g., 0.1 to 50 µM) with and without an angiogenic stimulus like VEGF (e.g., 20 ng/mL).[13] Include appropriate vehicle controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell proliferation inhibition relative to the VEGF-stimulated control.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures.[14][15]

-

Plate Coating: Thaw Reduced Growth Factor Basement Membrane Matrix (e.g., Matrigel®) on ice.[16] Using pre-chilled pipette tips, add 50-100 µL to each well of a pre-chilled 96-well plate.[17]

-

Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[18]

-

Cell Preparation: Harvest HUVECs and resuspend them in basal medium at a density of 1.5-3.0 x 105 cells/mL.

-

Treatment: In a separate tube, mix the cell suspension with the desired concentrations of this compound and/or VEGF.

-

Seeding: Gently add 100-150 µL of the cell/treatment suspension to each well on top of the solidified matrix.[18]

-

Incubation: Incubate at 37°C, 5% CO2 for 4-18 hours.[18]

-

Imaging and Analysis: Visualize the tube network using a phase-contrast microscope. Capture images and quantify parameters such as total tube length, number of nodes, and number of branches using an imaging software (e.g., ImageJ with an angiogenesis analyzer plugin).

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.[14][19]

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.

-

Windowing: On day 3, create a small hole in the shell over the air sac. Create a second small hole through which 2-3 mL of albumin is removed, causing the CAM to detach from the shell. Cut a 1 cm2 window in the shell over the dropped CAM.

-

Sample Application: On day 7-8, place a sterile, inert carrier (e.g., a 1 mm3 sterile sponge or a plastic coverslip) soaked with a solution of this compound in a suitable solvent (e.g., PBS with 0.1% DMSO) onto the CAM in an area with small vessels. Use a vehicle-soaked carrier as a negative control and a VEGF-soaked carrier as a positive control.

-

Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

-

Analysis: Re-open the window and observe the CAM vasculature around the carrier. Score the angiogenic response based on the number and orientation of blood vessels growing towards the carrier. Quantify the vessel density or length in a defined radius around the implant.

Conclusion

This compound is a promising marine-derived natural product with significant anti-angiogenic properties. Its mechanism of action appears to involve a dual inhibition of matrix metalloproteinases and key cellular kinases, leading to the disruption of endothelial cell migration, proliferation, and differentiation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate this compound and its analogs as potential therapeutic agents for the treatment of cancer and other angiogenesis-dependent diseases. Continued research into its precise kinase targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: an antiangiogenic matrixmetalloproteinase inhibitor from the marine sponge Agelas nakamurai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Total synthesis of this compound, an angiogenesis inhibitor from the marine sponge Agelas nakamurai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticancer activities of this compound and structural analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C10H7Br2N5 | CID 10089677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Decursin and decursinol angelate inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of VEGF mediated post receptor signalling pathways by recently developed tyrosine kinase inhibitor in comparison with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. ibidi.com [ibidi.com]

- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. corning.com [corning.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of Bromine in the Biological Arena of Ageladine A: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of the marine alkaloid Ageladine A has illuminated the critical function of its bromine atoms in determining its biological efficacy. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. The evidence strongly indicates that the presence and position of bromine atoms on the pyrrole (B145914) ring of this compound are paramount for its potent activity as a matrix metalloproteinase inhibitor and are likely significant contributors to its anticancer and antibacterial properties.

This compound, a pyrrole-imidazole alkaloid isolated from the marine sponge Agelas nakamurai, has garnered significant interest in the scientific community for its diverse pharmacological profile.[1] This guide delves into the structure-activity relationships of this compound and its synthetic analogs, with a particular focus on the contribution of its characteristic dibrominated pyrrole moiety.

The Indispensable Nature of Bromine for Matrix Metalloproteinase (MMP) Inhibition

The most extensively studied activity of this compound is its ability to inhibit matrix metalloproteinases (MMPs), a family of enzymes implicated in cancer progression and other diseases.[2][3] Structure-activity relationship (SAR) studies have unequivocally demonstrated that the two bromine atoms on the pyrrole ring are indispensable for this inhibitory action. Analogs of this compound lacking these bromine atoms exhibit a complete loss of MMP inhibitory activity.[2]

Furthermore, the number and location of these halogen atoms are crucial. While the natural dibrominated form of this compound is a potent inhibitor, the introduction of an additional bromine atom at the C-4 position of the pyrrole ring has been shown to significantly enhance its inhibitory potency against MMP-12, with some tri-brominated analogs being three-fold more active than the parent compound.[2] Conversely, mono-brominated analogs are considerably less active than this compound, highlighting the importance of the dibromo substitution pattern.[2]

Quantitative Analysis of MMP Inhibition

The following table summarizes the inhibitory activity of this compound and its key analogs against various MMPs, illustrating the profound impact of the bromine substitution.

| Compound | Modifications | MMP-2 IC50 (µM) | MMP-12 IC50 (µM) | Reference |

| This compound | 4,5-dibromo-1H-pyrrol-2-yl | 5.6 | 3.66 | [2][4] |

| Analog 1 (debrominated) | 1H-pyrrol-2-yl | > 100 | > 100 | [2] |

| Analog 2 (mono-brominated) | 4-bromo-1H-pyrrol-2-yl | - | > 100 | [2] |

| Analog 3 (tri-brominated) | 2,3,4-tribromo-1H-pyrrol-2-yl | - | 1.24 | [2] |

| Analog 4 (N-methylated) | N-methylated pyrrole and/or imidazole | Inactive | - | [2] |

Role of Bromine in Other Biological Activities

While the data for other biological activities is less extensive, the available evidence suggests that the bromine atoms of this compound and related marine alkaloids are significant for their anticancer and antibacterial effects.

Anticancer Activity

Several studies have reported the anticancer properties of this compound and its derivatives. While direct comparative studies between brominated and non-brominated this compound analogs are limited, research on other brominated marine alkaloids indicates that the presence of bromine often enhances cytotoxicity against cancer cell lines. For instance, some bromopyrrole alkaloids have shown potent activity against various cancer cell lines, and the introduction of brominated pyrroles into other molecular scaffolds has been shown to enhance their anticancer activity.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | DU145 (Prostate) | > 50 | [5] |

| This compound analog (azepine ring) | DU145 (Prostate) | ~10-20 | [3] |

Note: The azepine ring analog possesses a different core structure but retains the dibromopyrrole moiety, suggesting its importance for activity.

Antibacterial Activity

The marine environment is a rich source of halogenated compounds with potent antimicrobial properties. Bromopyrrole alkaloids, in particular, are known for their antibacterial activity, especially against Gram-positive bacteria. The bromine atoms are thought to contribute to the compounds' ability to disrupt bacterial membranes or inhibit essential enzymes. Nagelamides, dimeric bromopyrrole alkaloids from the same genus of sponge as the source of this compound, have demonstrated antibacterial activity. This suggests that the brominated pyrrole core of this compound is likely a key contributor to its own antibacterial potential.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Nagelamide A | Bacillus subtilis | 16 | |

| Nagelamide B | Staphylococcus aureus | 8 |

Glycogen Synthase Kinase-3β (GSK-3β) and α-Glucosidase Inhibition

Currently, there is a notable lack of specific research investigating the role of this compound's bromine atoms in the inhibition of GSK-3β and α-glucosidase. While some bromopyrrole alkaloids have been reported to inhibit GSK-3β, a direct structure-activity relationship for this compound concerning its bromine atoms and these two enzymes has not been established. This represents a significant area for future research to fully elucidate the therapeutic potential of this compound and its analogs.

Signaling Pathways and Experimental Workflows

To facilitate further research, this guide includes visual representations of a key signaling pathway and a general experimental workflow for assessing the biological activity of this compound analogs.

Caption: Wnt Signaling Pathway and Potential GSK-3β Inhibition by this compound.

Caption: Experimental Workflow for Synthesis and Evaluation of this compound Analogs.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed protocols for the key biological assays are provided below.

Matrix Metalloproteinase (MMP-2) Inhibition Assay

Principle: This assay measures the inhibition of MMP-2 activity by monitoring the cleavage of a fluorescently labeled gelatin substrate.

Materials:

-

Recombinant human MMP-2

-

Fluorescently labeled gelatin substrate (e.g., DQ™ gelatin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)

-

A known MMP inhibitor as a positive control (e.g., EDTA)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound and its analogs in the assay buffer.

-

In a 96-well black microplate, add the test compounds and the positive and negative (solvent) controls.

-

Add the recombinant human MMP-2 to each well, except for the substrate control wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow the compounds to interact with the enzyme.

-

Initiate the reaction by adding the fluorescently labeled gelatin substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 515 nm emission for DQ™ gelatin) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

-

The rate of increase in fluorescence is proportional to the MMP-2 activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the solvent control.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of the MMP-2 activity, by plotting the percentage of inhibition against the compound concentration.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay

Principle: This assay measures the inhibition of GSK-3β kinase activity by quantifying the phosphorylation of a specific substrate.

Materials:

-

Recombinant human GSK-3β

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound and its analogs dissolved in DMSO

-

A known GSK-3β inhibitor as a positive control (e.g., CHIR99021)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

96-well white microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound and its analogs in the kinase assay buffer.

-

In a 96-well white microplate, add the test compounds, positive control, and negative (solvent) control.

-

Add the GSK-3β substrate peptide to each well.

-

Add the recombinant human GSK-3β to each well, except for the background control wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to convert the remaining ATP to light, and then adding the kinase detection reagent to measure the amount of ADP produced, which is converted to a luminescent signal.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the GSK-3β activity.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

α-Glucosidase Inhibition Assay

Principle: This assay determines the inhibitory effect of compounds on α-glucosidase activity by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

-

This compound and its analogs dissolved in DMSO

-

Acarbose as a positive control

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound and its analogs in the phosphate buffer.

-

In a 96-well microplate, add the test compounds, positive control, and negative (solvent) control.

-

Add the α-glucosidase solution to each well, except for the blank wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding the sodium carbonate solution to each well.

-

Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound and its analogs dissolved in DMSO

-

Doxorubicin or another known anticancer drug as a positive control

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear cell culture plate

-

CO₂ incubator (37°C, 5% CO₂)

-

Spectrophotometric microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

-

The next day, treat the cells with various concentrations of this compound and its analogs, as well as the positive and negative (vehicle) controls.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) in the CO₂ incubator.

-

After the incubation period, add the MTT solution to each well and incubate for another 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Antibacterial Assay (Minimum Inhibitory Concentration - MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

-

This compound and its analogs dissolved in DMSO

-

A known antibiotic as a positive control (e.g., Ciprofloxacin)

-

Sterile 96-well microplates

-

Incubator (37°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Prepare two-fold serial dilutions of the test compounds and the positive control in the bacterial growth medium in a 96-well microplate.

-

Add the standardized bacterial inoculum to each well. Include a growth control well (medium and bacteria only) and a sterility control well (medium only).

-

Incubate the microplate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, the absorbance at 600 nm can be measured using a microplate reader to quantify bacterial growth.

-

The MIC value is reported in µg/mL or µM.

Conclusion

The bromine atoms of this compound are not mere structural decorations but are fundamental to its potent biological activities, particularly its well-documented inhibition of matrix metalloproteinases. While their role in anticancer and antibacterial activities is strongly suggested by the broader class of brominated marine alkaloids, further focused research is imperative to delineate their specific contributions to GSK-3β and α-glucosidase inhibition. This guide provides a solid foundation of current knowledge and detailed methodologies to empower researchers to further explore the therapeutic potential of this fascinating marine natural product and its analogs. The strategic modification of the bromine substitution pattern on the pyrrole ring presents a promising avenue for the development of novel and more potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative Evaluation of the Antibacterial and Antitumor Activities of Marine Alkaloid 3,10-Dibromofascaplysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Unraveling the Pharmacophore of Ageladine A: A Technical Guide for Drug Discovery

An in-depth exploration of the structural and functional determinants of Ageladine A, a marine-derived matrix metalloproteinase inhibitor, for researchers and drug development professionals.

This compound, a bromopyrrole alkaloid isolated from the marine sponge Agelas nakamurai, has emerged as a compelling scaffold for the development of novel therapeutics.[1][2] Initially identified as a potent inhibitor of matrix metalloproteinases (MMPs), enzymes implicated in cancer progression and other diseases, subsequent research has unveiled a more complex pharmacological profile, including anti-angiogenic and kinase inhibitory activities.[1][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the pharmacophore of this compound, detailing its structure-activity relationships, key experimental protocols for its evaluation, and the signaling pathways it modulates.

Core Pharmacophore and Structure-Activity Relationships

This compound is characterized by a unique 4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine structure.[9][4] Structure-activity relationship (SAR) studies have revealed that specific structural features are critical for its biological activity. The dibrominated pyrrole (B145914) ring, the imidazo[4,5-c]pyridine core, and the 2-amino group are all key components of its pharmacophore.

Key SAR findings include:

-

Bromination Pattern: The presence and position of bromine atoms on the pyrrole ring are crucial for MMP inhibitory activity.[10][11] Analogs with a halogen atom (bromine or chlorine) at the 2-position and an additional bromine at the 4-position of the pyrrole ring exhibit enhanced MMP-12 inhibitory potency.[10][11]

-

Imidazo[4,5-c]pyridine Core: This heterocyclic system is essential for activity. While the six-membered pyridine (B92270) ring is native to this compound, synthetic analogs incorporating a seven-membered azepine ring have demonstrated a shift in activity towards anticancer effects, suggesting this core determines target selectivity.[1]

-

2-Amino Group: The free amino group on the imidazole (B134444) ring is critical. N-methylation of this group leads to a significant loss of MMP-2 inhibitory activity.[3]

-

Pyrrole Ring Substitution: Replacement of the pyrrole ring with other heterocycles generally reduces MMP inhibitory activity. However, certain modifications can enhance anti-angiogenic activity, indicating a divergence in the pharmacophores for these two effects.[3]

Quantitative Analysis of this compound and Analog Activity

The inhibitory potency of this compound and its derivatives has been quantified against various MMPs and other biological targets. The following tables summarize the key quantitative data from published studies.

| Compound | Target MMP | IC50 (µM) | Reference |

| This compound | MMP-1 | 1.2 µg/mL | [4] |

| This compound | MMP-2 | 2.0 µg/mL (approx. 5.6 µM) | [4] |

| This compound | MMP-2 | 1.7 ± 0.2 | [1] |

| This compound | MMP-8 | 0.39 µg/mL | [4] |

| This compound | MMP-9 | 0.79 µg/mL | [4] |

| This compound | MMP-12 | 0.33 µg/mL (approx. 0.92 µM) | [4] |

| This compound | MMP-13 | 0.47 µg/mL | [4] |

| Analog 29 (imidazole replacement) | MMP-12 | ~4x more potent than this compound | [10] |

| Tri-brominated analog 74 | MMP-12 | 1.24 | [3] |

Table 1: MMP Inhibitory Activity of this compound and Key Analogs.

| Compound | Assay | Effect | IC50 (µM) / % Inhibition | Reference |

| This compound | BAE cell migration | Inhibition | 65.9% inhibition at 25 µg/mL | [3] |

| 2-Pyridine analog 84 | Anti-angiogenesis | Inhibition | 8 µg/mL | [3] |

| Benzothiophene analog 87 | Anti-angiogenesis | Inhibition | 17 µg/mL | [3] |

| This compound | Anti-angiogenesis | Inhibition | 24 µg/mL | [3] |

| Derivative 25 | STAT3 Luciferase Reporter | Inhibition | - | [12][13] |

| Derivative 25 | A549 cell proliferation | Inhibition | - | [13] |

| Derivative 25 | DU145 cell proliferation | Inhibition | - | [13] |

Table 2: Anti-angiogenic and STAT3 Inhibitory Activities of this compound and its Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound and its analogs. The following sections outline the key experimental protocols cited in the literature.

Matrix Metalloproteinase (MMP) Inhibition Assay

A common method to assess the MMP inhibitory activity of this compound and its analogs is through in vitro enzyme inhibition assays.

Workflow for a typical MMP-2 Inhibition Assay:

Caption: Workflow for a fluorometric MMP-2 inhibition assay.

Detailed Protocol (based on commercially available kits like Enzo Life Sciences AK-409): [1]

-

Enzyme Activation: Pro-MMP-2 is activated with p-aminophenylmercuric acetate (B1210297) (APMA).

-

Inhibitor Incubation: Activated MMP-2 is incubated with varying concentrations of this compound or its analogs in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2, NaCl, and a detergent like Brij-35) for a specified time at room temperature.[14][15]

-

Substrate Addition: A fluorogenic MMP substrate, such as quenched fluorescent gelatin, is added to the mixture.

-

Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by active MMP-2, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated. The percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the rate of a control without the inhibitor. IC50 values are then calculated from the dose-response curves.

Gelatin Zymography

Gelatin zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in a sample.

Workflow for Gelatin Zymography:

Caption: Workflow for detecting MMP-2 activity using gelatin zymography.

Detailed Protocol:

-

Sample Preparation: MMP-2 is incubated with or without the test compound (this compound or analog).[16]

-

Electrophoresis: The samples are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) in a gel containing gelatin.[14]

-

Renaturation: After electrophoresis, the gel is washed with a solution containing a non-ionic detergent (e.g., Triton X-100) to remove the SDS and allow the enzyme to renature.[16]

-

Incubation: The gel is then incubated overnight in a development buffer (e.g., Tris-HCl, CaCl2, NaCl) at 37°C, allowing the renatured MMP-2 to digest the gelatin in the gel.[16]

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background. The intensity of these bands can be quantified to determine the extent of inhibition.[16]

Signaling Pathways Modulated by this compound

This compound and its derivatives have been shown to modulate several key signaling pathways implicated in disease.

Inhibition of Matrix Metalloproteinases and Anti-Angiogenic Effects

The primary and most studied mechanism of action for this compound is the inhibition of MMPs.[9] MMPs are zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), a process essential for tumor invasion, metastasis, and angiogenesis.[3] By inhibiting MMPs, this compound can block these pathological processes.

Interestingly, kinetic studies have shown that this compound does not chelate the Zn2+ ion in the active site of MMPs, which is a common mechanism for many MMP inhibitors.[3] This suggests a novel, yet-to-be-fully-elucidated inhibitory mechanism.

Furthermore, research has indicated that the anti-angiogenic activity of some this compound analogs may be independent of their MMP inhibitory activity and could be attributed to the inhibition of kinases such as DYRK1A, DYRK2, and others.[3]

Caption: Dual inhibitory pathways of this compound in angiogenesis.

Inhibition of the JAK/STAT3 Signaling Pathway

Recent studies have identified a derivative of this compound, compound 25, as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.[12][13] This pathway is often aberrantly activated in various cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[17]

Compound 25 was found to selectively inhibit the phosphorylation of STAT3 at the Tyr705 residue, which is a critical step in its activation.[13] This inhibition leads to the downregulation of STAT3 target genes and subsequent suppression of tumor growth. Molecular docking studies suggest that this derivative binds to the SH2 domain of STAT3.[13]

Caption: Inhibition of the JAK/STAT3 signaling pathway by an this compound derivative.

Conclusion

This compound represents a versatile and promising natural product scaffold for drug discovery. Its core pharmacophore, centered on the brominated pyrrole and imidazo[4,5-c]pyridine moieties, can be strategically modified to target different biological pathways. While its initial discovery as an MMP inhibitor has paved the way for the development of anti-cancer and anti-angiogenic agents, the recent identification of a STAT3-inhibiting derivative highlights the untapped potential of this chemical class. This guide provides a foundational understanding for researchers to further explore and exploit the therapeutic possibilities of this compound and its analogs. Future investigations should focus on elucidating the precise mechanism of MMP inhibition, optimizing the kinase inhibitory profile, and further exploring the potential of this scaffold to modulate other critical signaling pathways in human diseases.

References

- 1. Synthesis and anticancer activities of this compound and structural analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: an antiangiogenic matrixmetalloproteinase inhibitor from the marine sponge Agelas nakamurai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - this compound: An Antiangiogenic Matrixmetalloproteinase Inhibitor from the Marine Sponge Agelas nakamurai - Journal of the American Chemical Society - Figshare [figshare.com]

- 7. This compound: an antiangiogenic matrixmetalloproteinase inhibitor from the marine sponge Agelas nakamurai. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 8. Item - this compound: An Antiangiogenic Matrixmetalloproteinase Inhibitor from the Marine Sponge Agelas nakamurai - figshare - Figshare [figshare.com]

- 9. This compound | C10H7Br2N5 | CID 10089677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and matrix metalloproteinase-12 inhibitory activity of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A Novel this compound Derivative Acts as a STAT3 Inhibitor and Exhibits Potential Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of the Activities of Matrix Metalloproteinases 2, 8, and 9 by Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of MMP-2 gelatinolysis by targeting exodomain–substrate interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Preliminary Cytotoxicity of Ageladine A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary cytotoxicity studies of Ageladine A, a marine-derived bromopyrrole alkaloid. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the known signaling pathways associated with its cytotoxic effects. This information is intended to serve as a foundational resource for researchers and professionals involved in the exploration of novel anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic and inhibitory activities of this compound and its derivatives have been evaluated across various human cancer cell lines and against specific molecular targets. The following tables summarize the reported half-maximal inhibitory concentrations (IC50), providing a quantitative measure of their potency.

Table 1: Cytotoxicity of (-)-Agelasidine A in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 129.8 ± 7.3 | [1] |

| Hep3B | Hepatocellular Carcinoma | 69.9 ± 6.4 | [1] |

Table 2: Cytotoxicity of this compound Derivative (Compound 25) in Human Cancer and Normal Cell Lines